molecular formula C22H22Mo2O6-2 B1167321 Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene CAS No. 105046-05-7

Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene

Cat. No.: B1167321
CAS No.: 105046-05-7
M. Wt: 574.3 g/mol
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Description

Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is an organometallic compound with the chemical formula C22H22Mo2O6 It is a dimeric complex where two molybdenum atoms are each bonded to a propylcyclopentadienyl ligand and three carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene typically involves the reaction of molybdenum hexacarbonyl with propylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2Mo(CO)6+2C5H4C3H7(C5H4C3H7)Mo(CO)3)2+6CO2 \text{Mo(CO)}_6 + 2 \text{C}_5\text{H}_4\text{C}_3\text{H}_7 \rightarrow (\text{C}_5\text{H}_4\text{C}_3\text{H}_7)\text{Mo(CO)}_3)_2 + 6 \text{CO} 2Mo(CO)6​+2C5​H4​C3​H7​→(C5​H4​C3​H7​)Mo(CO)3​)2​+6CO

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.

    Reduction: It can be reduced to form lower oxidation state molybdenum species.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.

Major Products Formed

    Oxidation: Higher oxidation state molybdenum complexes.

    Reduction: Lower oxidation state molybdenum species.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying molybdenum-containing enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for radiopharmaceuticals.

    Industry: Utilized in the production of advanced materials, including thin films and coatings.

Mechanism of Action

The mechanism of action of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene involves the coordination of the molybdenum center with various substrates. The compound can facilitate electron transfer processes and stabilize reactive intermediates, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentadienylmolybdenum tricarbonyl dimer
  • Methylcyclopentadienylmolybdenum tricarbonyl dimer
  • Ethylcyclopentadienylmolybdenum tricarbonyl dimer

Uniqueness

Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is unique due to the presence of the propyl group, which can influence the compound’s reactivity and stability. This structural variation can lead to different catalytic properties and applications compared to its analogs.

Properties

IUPAC Name

carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZOOSWHLLHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Mo2O6-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746533
Record name carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105046-05-7
Record name carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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